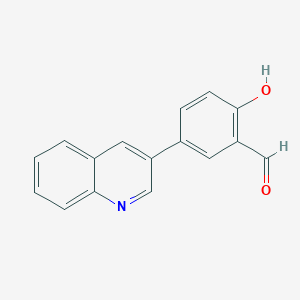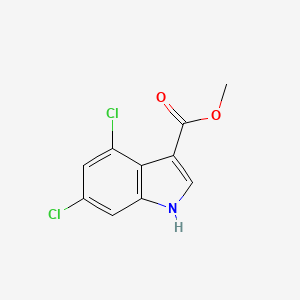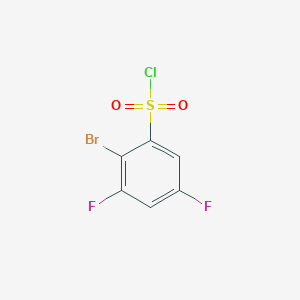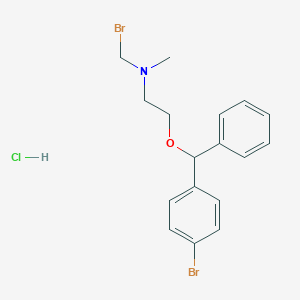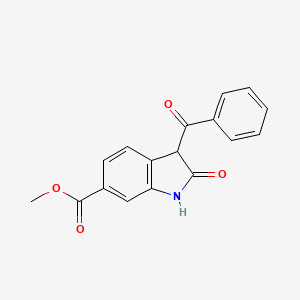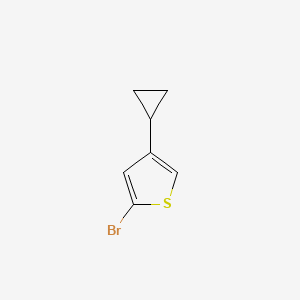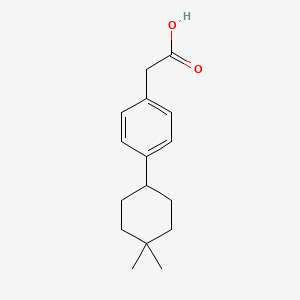
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C12H9FINO3 and a molecular weight of 361.11 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Iodination: Introduction of the iodine atom at the 6th position using an iodinating reagent.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Esterification: Formation of the ethyl ester at the 3rd position carboxyl group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other fluorinated quinoline derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of fluorine and iodine atoms enhances its biological activity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 7-fluoro-4-hydroxy-6-bromoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H9FINO3 |
|---|---|
Molekulargewicht |
361.11 g/mol |
IUPAC-Name |
ethyl 7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
XTUPCNKXKUDPMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


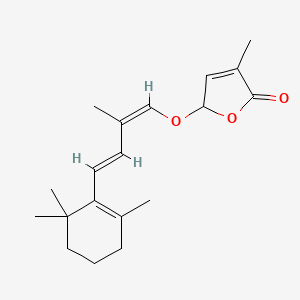
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
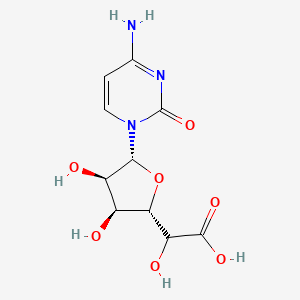
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
